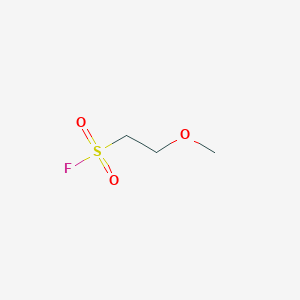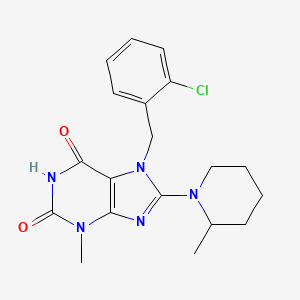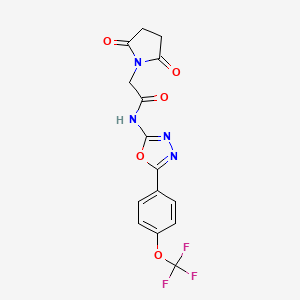![molecular formula C15H16F3NO B2681146 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol CAS No. 477848-43-4](/img/structure/B2681146.png)
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol is an organic compound with the molecular formula C15H16F3NO and a molecular weight of 283.29 g/mol This compound features a quinuclidine core, which is a bicyclic amine, and a trifluoromethyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol typically involves the following steps:
Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Condensation Reaction: The final step involves a condensation reaction between the quinuclidine derivative and the trifluoromethyl-substituted benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the quinuclidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anticholinergic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may act on cholinergic receptors, inhibiting acetylcholine binding and thereby modulating neurotransmission. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and receptor sites.
相似化合物的比较
Similar Compounds
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone: Similar structure but with a ketone group instead of an alcohol.
3-quinuclidinol: Lacks the trifluoromethyl-substituted phenyl group.
4-(trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but lacks the quinuclidine core.
Uniqueness
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol is unique due to the combination of the quinuclidine core and the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for specialized applications .
属性
CAS 编号 |
477848-43-4 |
|---|---|
分子式 |
C15H16F3NO |
分子量 |
283.29 g/mol |
IUPAC 名称 |
2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)12-3-1-10(2-4-12)9-13-14(20)11-5-7-19(13)8-6-11/h1-4,9,11,14,20H,5-8H2 |
InChI 键 |
WPCZJSSIEMUSDD-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O |
规范 SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2681069.png)


![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)
![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine](/img/structure/B2681078.png)
![2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2681079.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2681080.png)

![Methyl 3-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2681083.png)


